molecular formula C13H9FN2O2S B1336838 [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 878259-69-9

[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Cat. No.: B1336838
CAS No.: 878259-69-9
M. Wt: 276.29 g/mol
InChI Key: KRIIMUBXSVTNPP-UHFFFAOYSA-N
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Description

[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antiproliferative agent against various cancer cell lines . It has been tested for its efficacy against renal, breast, colon, ovarian, and prostate cancer cell lines, often showing superior potency compared to standard drugs like Sorafenib .

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further drug development and clinical trials.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.

    [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, which can improve its efficacy as a drug candidate.

Conclusion

This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields. Its unique structure and chemical properties make it a valuable target for further research and development.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIMUBXSVTNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428683
Record name [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878259-69-9
Record name [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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